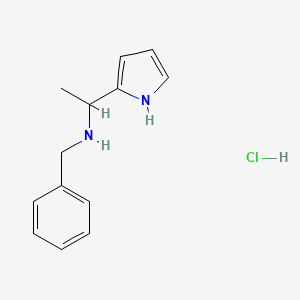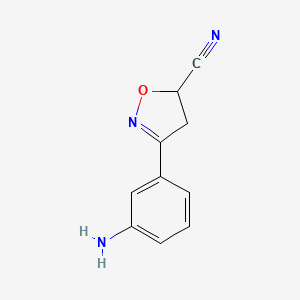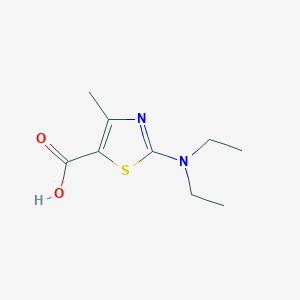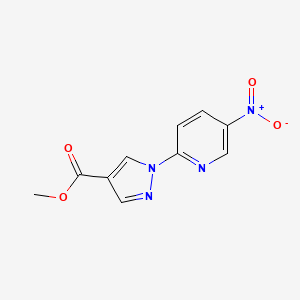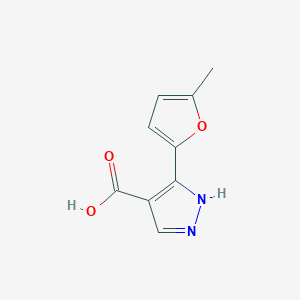
Prop-1-yne-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-1-yne-1-sulfonyl chloride is an organic compound with the molecular formula C₃H₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propynyl group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-1-yne-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of propynyl alcohol with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield .
Another method involves the use of disulfides and thiols in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination. This method is advantageous due to its high space-time yield and the ability to control reaction parameters precisely .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow protocols. These protocols enhance safety by circumventing thermal runaway and allow for the precise control of reaction conditions. The use of continuous flow reactors also improves the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Prop-1-yne-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides, sulfonyl azides, and other derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, sodium azide, and various oxidizing agents. The reactions typically occur under mild to moderate temperature conditions, and the choice of solvent can significantly influence the reaction outcome .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonyl azides, and sulfonic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Prop-1-yne-1-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of prop-1-yne-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, where the sulfonyl chloride group acts as an electrophilic center .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to prop-1-yne-1-sulfonyl chloride include:
Prop-2-yne-1-sulfonyl chloride: Another sulfonyl chloride derivative with a similar structure but different reactivity and applications.
2-Propene-1-sulfonyl chloride: A related compound with a double bond instead of a triple bond, leading to different chemical properties and uses.
Uniqueness
This compound is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This unique reactivity makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules .
Propiedades
Número CAS |
28672-97-1 |
|---|---|
Fórmula molecular |
C3H3ClO2S |
Peso molecular |
138.57 g/mol |
Nombre IUPAC |
prop-1-yne-1-sulfonyl chloride |
InChI |
InChI=1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H3 |
Clave InChI |
QQKYXHDXMNJZLN-UHFFFAOYSA-N |
SMILES canónico |
CC#CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


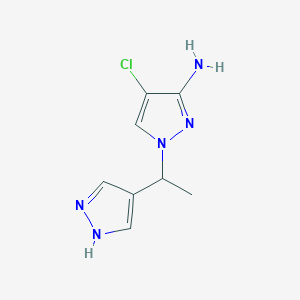
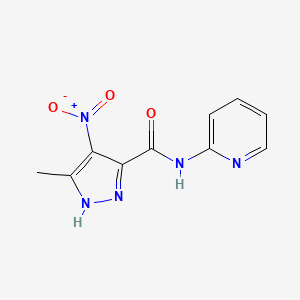


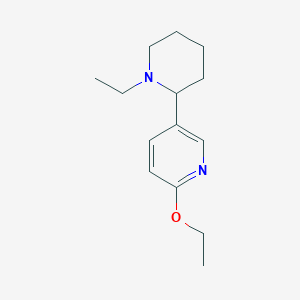

![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)
